(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
The compound (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features both an isoxazole ring and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Synthesis of the Dihydroisoquinoline Moiety: The dihydroisoquinoline can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Coupling of the Two Moieties: The final step involves coupling the isoxazole and dihydroisoquinoline moieties through a carbonylation reaction, forming the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized isoxazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with certain biological receptors, making it useful in drug discovery.
Medicine
Pharmaceutical Development:
Diagnostic Tools: Could be used in the design of diagnostic probes.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the dihydroisoquinoline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
The presence of both the isoxazole and dihydroisoquinoline moieties in (3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone makes it unique compared to other compounds. This dual functionality allows for a wide range of chemical reactions and biological interactions, enhancing its versatility in various applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-11-10-16-8-4-5-9-17(16)13-22)18-12-19(21-25-18)24-14-15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKKREROHCCIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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